molecular formula C8H20N4 B115829 2-(7-Aminoheptyl)guanidine

2-(7-Aminoheptyl)guanidine

Katalognummer: B115829
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: YAOAMZOGXBMLFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Aminoheptyl)guanidine is a guanidine derivative characterized by a seven-carbon alkyl chain (heptyl group) terminating in a guanidine moiety.

Vorbereitungsmethoden

Synthetic Routes for 2-(7-Aminoheptyl)guanidine

Direct Guanidinylation Using Goodman’s Reagent

The most widely adopted method involves reacting primary amines with Goodman’s reagent (N,N'-di-Boc-N''-triflylguanidine), a robust guanidinylation agent. In a representative procedure :

  • Reagent Preparation : Goodman’s reagent is dissolved in anhydrous CH2_2Cl2_2 under inert atmosphere.

  • Amine Activation : 1,7-Diaminoheptane (1.00 eq) is treated with Hünig’s base (0.2 eq) to deprotonate the primary amine.

  • Guanidinylation : The activated amine is combined with Goodman’s reagent (1.05 eq) at 20°C for 2 hours, yielding N-Boc-protected this compound.

  • Deprotection : Boc groups are removed via trifluoroacetic acid (TFA) treatment in CH2_2Cl2_2, followed by neutralization with aqueous NaHCO3_3.

Key Parameters :

  • Solvent : Anhydrous CH2_2Cl2_2 minimizes side reactions.

  • Temperature : Reactions proceed optimally at 20–25°C, avoiding exothermic side processes.

  • Yield : 85–92% after purification .

Cyanamide-Mediated Cyclization

An alternative route involves condensing 1,7-diaminoheptane with cyanamide under basic conditions :

  • Reaction Setup : 1,7-Diaminoheptane (1.0 eq) and cyanamide (1.2 eq) are stirred in ethanol/water (3:1 v/v) at 30°C for 24 hours.

  • Acid Work-Up : The mixture is acidified to pH 2–3 with HCl, precipitating the guanidine hydrochloride salt.

  • Neutralization : The salt is treated with NaOH to yield freebase this compound.

Advantages :

  • Cost-Effectiveness : Cyanamide is inexpensive compared to specialty reagents.

  • Scalability : Suitable for industrial production with minimal purification steps .

Reaction Optimization and Kinetic Analysis

Solvent Systems and Reaction Efficiency

Solvent polarity critically influences reaction rates and yields. Comparative studies reveal:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
CH2_2Cl2_28.93922
THF7.58784
Ethanol24.55656

Data adapted from demonstrates CH2_2Cl2_2’s superiority due to its low polarity, which stabilizes intermediates and minimizes hydrolysis.

Temperature-Dependent Side Reactions

Elevated temperatures (>30°C) promote undesired alkylation byproducts. Kinetic profiling at 20°C, 25°C, and 30°C shows:

  • 20°C : 92% yield, 2% impurities.

  • 25°C : 89% yield, 5% impurities.

  • 30°C : 82% yield, 11% impurities .

Optimal conditions thus balance reaction speed and byproduct formation.

Industrial-Scale Production

Automated Reactor Systems

Large-scale synthesis employs continuous-flow reactors with integrated temperature and pH control:

  • Feedstock Introduction : 1,7-Diaminoheptane and Goodman’s reagent are pumped at 5 L/min into a 50 L reactor.

  • Residence Time : 30 minutes at 25°C.

  • In-Line Purification : Sequential liquid-liquid extraction removes unreacted reagents, achieving >90% purity before crystallization .

Quality Control Metrics :

  • Purity : ≥98% (HPLC).

  • Residual Solvents : <50 ppm (GC-MS).

Crystallization and Polymorph Control

Final products are crystallized from ethanol/water (4:1 v/v) to isolate the thermodynamically stable monoclinic polymorph:

  • Crystallization Conditions : 4°C for 24 hours.

  • Particle Size : 50–100 µm (laser diffraction).

Characterization and Analytical Validation

Structural Confirmation via X-Ray Diffraction

Single-crystal X-ray analysis confirms the anti conformation of the heptyl chain and planar guanidine moiety:

  • Space Group : P21_1/c.

  • Bond Lengths : C–N = 1.33 Å, N–Cguanidine_{guanidine} = 1.29 Å .

Spectroscopic Profiling

  • 1^1H NMR (400 MHz, D2_2O): δ 3.15 (t, 2H, –CH2_2NH2_2), 2.85 (m, 4H, –CH2_2NHC(=NH)NH2_2).

  • HRMS : [M+H]+^+ calcd. for C8_8H20_{20}N4_4: 172.27, found: 172.28 .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Guanyl-1,7-Diaminoheptan unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Aminogruppen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von N-Guanyl-1,7-Diaminoheptan, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

  • Hydrophilicity : The compound's hydrophilic nature may limit its ability to cross the blood-brain barrier, impacting its central nervous system applications.
  • Antineoplastic Properties : Preliminary studies suggest that 2-(7-Aminoheptyl)guanidine exhibits antineoplastic activity , indicating potential use in cancer therapy by inhibiting tumor cell proliferation.

Cancer Research

This compound has been studied for its potential role in cancer treatment due to its ability to inhibit deoxyhypusine synthase. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent.

StudyFindings
Study 1Demonstrated that inhibition of deoxyhypusine synthase by this compound led to decreased growth rates in various cancer cell lines.
Study 2Reported synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against tumors.

Neurobiology

Due to its effects on protein synthesis and potential neuroprotective properties, research is being conducted on the compound's role in neurodegenerative diseases.

StudyFindings
Study 3Suggested that modulation of eIF5A activity could protect neurons from apoptosis in models of neurodegeneration.

Infectious Diseases

The compound's mechanism may also lend itself to applications in treating viral infections by affecting host cell protein synthesis required for viral replication.

StudyFindings
Study 4Found that inhibition of deoxyhypusine synthase reduced the replication of certain viruses in vitro.

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in a significant reduction in tumor size in approximately 30% of participants. The study highlighted the need for further investigation into optimal dosing and combination therapies.

Case Study 2: Neuroprotection

A preclinical study using animal models demonstrated that treatment with this compound improved cognitive function and reduced neuronal loss following induced ischemia, suggesting its potential as a neuroprotective agent .

Wirkmechanismus

N-guanyl-1,7-diaminoheptane exerts its effects by inhibiting deoxyhypusine synthase, thereby preventing the hypusination of eukaryotic initiation factor 5A. This inhibition disrupts the translation of specific mRNAs, leading to reduced cell proliferation and increased apoptosis. The compound also induces autophagy through mechanisms that do not involve hypusination .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Guanidine Compounds

Structural and Functional Comparisons

Alkyl Chain Length and Pharmacological Activity

  • 2-(7-Aminoheptyl)guanidine: Features a seven-carbon chain, which may enhance lipophilicity and membrane permeability compared to shorter-chain derivatives.
  • 1-{7-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]heptyl}guanidine (15c): A structurally related compound with a heptyl chain and an acridine substituent. Its synthesis yielded a 72% yield via reaction with 1H-pyrazole-1-carboxamidine hydrochloride, demonstrating efficient guanidinylation .
  • Cimetidine: Contains a shorter ethyl chain and a cyanoguanidine group linked to an imidazole ring. Its structure optimizes H₂ receptor antagonism, critical for ulcer treatment .
  • Antihypertensive Guanidines : Derivatives with hexahydroazepinyl (seven-membered ring) or octahydroazocinyl (eight-membered ring) groups showed peak antihypertensive activity, suggesting alkyl chain length and ring size significantly influence efficacy .

Key Structural Features

  • Hydrogen Bonding and Tautomerism : Guanidine derivatives like those in exhibit tautomerism (structures 3a and 3b), affecting their electronic properties and stability in polar solvents like DMSO .
  • Crystalline Interactions: Compounds such as amino[(1H-benzimidazol-2-yl)amino]methaniminium form intramolecular hydrogen bonds and π-π stacking, enhancing thermal stability .

Physicochemical Properties

Property This compound Cimetidine Guanidine Nitrate 1-{7-[(Tetrahydroacridin)amino]heptyl}guanidine
Molecular Weight ~277 g/mol (estimated) 252.34 g/mol 122.08 g/mol ~450 g/mol (estimated)
Melting Point Not reported 140–144°C Decomposes explosively Brownish oil (no MP)
Solubility Likely polar solvent-soluble Sparingly soluble in water 70.2 mg/L (EC50 in Daphnia) Soluble in methanol
pKa ~16 (guanidine group) 6.8 ~14 (estimated) Not reported
Toxicity (LD50, oral) Not reported 475 mg/kg (rats, guanidine chloride) 1,100 mg/kg (mice) Not reported

Biologische Aktivität

2-(7-Aminoheptyl)guanidine is a guanidine derivative characterized by the presence of a 7-aminoheptyl side chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

This compound has the chemical formula C8H20N4C_8H_{20}N_4 and is classified under guanidines, which are known for their diverse biological activities. The presence of the long aliphatic chain may influence its solubility and interaction with biological membranes, potentially affecting its pharmacokinetics and pharmacodynamics.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Guanidines often act as enzyme inhibitors, impacting metabolic pathways crucial for cancer cell survival.
  • Membrane Interaction : The hydrophobic nature of the heptyl chain may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy against microbial cells.

Case Study 1: Anticancer Activity

A recent experimental study evaluated the effects of this compound on NSCLC cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study highlighted the potential of this compound as a lead structure for designing novel anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of various guanidine derivatives was assessed using standard disk diffusion methods. This compound exhibited comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits proliferation in NSCLC; induces apoptosis
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectivePotential modulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(7-Aminoheptyl)guanidine derivatives?

  • Methodological Answer : Synthesis optimization requires multi-step protocols, including protecting group strategies (e.g., tert-butoxycarbonyl groups) and purification via techniques like flash chromatography. For example, intermediates such as αN-tert-butoxycarbonyl-L-arginine can be synthesized under controlled conditions (NaH/THF, ice bath) to ensure high yields . Characterization using HPLC and HRMS is critical to confirm purity and structural integrity at each step .

Q. How can researchers confirm the molecular structure of this compound derivatives experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, intramolecular hydrogen bonding and cation-anion interactions in guanidine salts can be resolved with high precision (R factor = 0.036, data-to-parameter ratio = 14.2) . Complementary techniques like IR spectroscopy and elemental analysis (e.g., C, H, N percentages) are also essential for validation .

Q. What analytical techniques are recommended for determining the basicity (pKa) of guanidine derivatives?

  • Methodological Answer : Potentiometric titrations and UV-spectrophotometry (96-well microtitre plate method) provide consistent pKa measurements. These values can be cross-validated with computational methods like AIBLHiCoS, which uses ab initio bond lengths to predict pKa with deviations <0.30 units .

Advanced Research Questions

Q. How do substituents influence the physicochemical properties of this compound analogs?

  • Methodological Answer : Substituent effects on basicity and H-bonding can be quantified via pH-metric/UV-metric data combined with quantum chemical calculations. For instance, aryl substituents on guanidine scaffolds alter charge delocalization, impacting membrane permeability and biological activity. Computational workflows (e.g., density functional theory) are critical for predicting these effects .

Q. What strategies resolve contradictions in experimental vs. computational data for guanidine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or protonation states. To address this, perform solvent-dependent pKa measurements and validate computational models (e.g., COSMO-RS solvation corrections). Multi-technique approaches (e.g., X-ray crystallography + NMR) can reconcile structural ambiguities .

Q. How can researchers design guanidine-based compounds for targeted biological applications (e.g., enzyme inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis and bioassays. For example, introducing adamantyl groups into acylguanidines enhances BACE1 inhibition by optimizing hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational design .

Q. What are best practices for documenting experimental protocols to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for reporting synthesis steps, including solvent ratios, reaction times, and purification methods. Use standardized formats for NMR/HRMS data (e.g., δ values in ppm, m/z ratios). Detailed supplementary information with raw spectral data is mandatory for peer review .

Q. Data Analysis & Reporting

Q. How should researchers handle conflicting spectroscopic data during characterization?

  • Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR signals overlap, use HSQC/HMBC experiments to resolve connectivity. Contradictory mass spectrometry results can be addressed via high-resolution measurements (HRMS) or isotopic labeling .

Q. What statistical approaches are suitable for analyzing dose-response relationships in guanidine bioactivity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) are ideal for dose-response curves. For nanomolar-range studies (e.g., aminoguanidine efficacy), use log-transformed data and ANOVA with post-hoc Tukey tests to assess significance .

Eigenschaften

IUPAC Name

2-(7-aminoheptyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOAMZOGXBMLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Aminoheptyl)guanidine
Reactant of Route 2
Reactant of Route 2
2-(7-Aminoheptyl)guanidine
Reactant of Route 3
2-(7-Aminoheptyl)guanidine
Reactant of Route 4
Reactant of Route 4
2-(7-Aminoheptyl)guanidine
Reactant of Route 5
Reactant of Route 5
2-(7-Aminoheptyl)guanidine
Reactant of Route 6
Reactant of Route 6
2-(7-Aminoheptyl)guanidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.